![molecular formula C27H39N9O5 B12613041 L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide CAS No. 651317-20-3](/img/structure/B12613041.png)
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide
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Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is a complex peptide compound It is composed of multiple amino acids, including tyrosine, ornithine, phenylalanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The final step involves deprotection to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the diaminomethylidene group.
Substitution: Amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of the diaminomethylidene group can yield a simpler amine derivative .
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diaminomethylidene group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithylglycyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-serinamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This group enhances its ability to form stable interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a unique amino acid sequence and specific functional groups, may exhibit various therapeutic effects, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant studies, and detailed findings.
Molecular Characteristics
- Molecular Formula: C27H39N9O5
- Molecular Weight: 565.66 g/mol
- IUPAC Name: this compound
- CAS Number: 57340584
Structural Features
The structure of this compound includes:
- A tyrosine residue that may facilitate interactions with receptors due to its aromatic nature.
- A diaminomethylidene group that potentially enhances binding affinity to biological targets.
- An ornithine residue which could influence the compound's stability and bioactivity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways.
- Receptor Modulation: It could bind to cell surface receptors, influencing signaling cascades that affect cellular functions.
- Protein Interactions: The peptide might stabilize or disrupt protein-protein interactions, impacting various physiological processes.
Pharmacological Studies
Recent studies have explored the pharmacological potential of related compounds and derivatives:
- Anticonvulsant Activity: Research on similar alaninamide derivatives has shown significant anticonvulsant effects in mouse models, indicating that modifications in peptide structure can lead to enhanced therapeutic properties .
Compound | ED50 (mg/kg) | Mechanism |
---|---|---|
Compound 5 | 48.0 (MES) | Anticonvulsant |
Compound 5 | 45.2 (6 Hz) | Anticonvulsant |
This suggests that this compound may also possess similar properties worth investigating.
Case Studies
-
Study on Peptide Synthesis and Biological Activity:
- A study focused on the synthesis of peptides with diaminomethylidene modifications showed that these compounds could exhibit enhanced binding affinities for certain receptors compared to their unmodified counterparts. This highlights the importance of structural modifications in developing therapeutics .
-
Comparative Analysis with Other Peptides:
- Comparative studies have indicated that peptides containing diaminomethylidene groups often demonstrate unique biological activities compared to similar peptides without this modification. For instance, compounds like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl have shown promise in various biological assays .
Properties
CAS No. |
651317-20-3 |
---|---|
Molecular Formula |
C27H39N9O5 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C27H39N9O5/c28-15-22(23(30)38)36-26(41)21(14-16-5-2-1-3-6-16)35-25(40)20(7-4-12-33-27(31)32)34-24(39)19(29)13-17-8-10-18(37)11-9-17/h1-3,5-6,8-11,19-22,37H,4,7,12-15,28-29H2,(H2,30,38)(H,34,39)(H,35,40)(H,36,41)(H4,31,32,33)/t19-,20+,21-,22-/m0/s1 |
InChI Key |
KFZTZWWPGCBCMU-LRSLUSHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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